N-(3-methylbutyl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S2/c1-12(2)6-7-17-15(20)16(21)18-11-13-19(8-4-9-24-13)26(22,23)14-5-3-10-25-14/h3,5,10,12-13H,4,6-9,11H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBUAXVHQPBLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a sulfonyl chloride. The reaction is typically carried out under basic conditions to facilitate the cyclization process.
Introduction of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group is introduced through a sulfonylation reaction, where the oxazinan ring is treated with thiophen-2-ylsulfonyl chloride in the presence of a base.
Formation of the Oxalamide Core: The final step involves the formation of the oxalamide core by reacting the intermediate product with oxalyl chloride and isopentylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted oxalamides.
Scientific Research Applications
N-(3-methylbutyl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several sulfonamide- and ethanediamide-containing derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Note: The target compound’s molecular formula is inferred as approximately C17H25N3O5S based on structural parallels.
Key Observations :
Sulfonamide Variations :
- The thiophene-2-sulfonyl group in the target compound distinguishes it from phenylsulfonyl analogs (e.g., 4-fluorophenyl in , 4-chlorophenyl in ). Thiophene’s electron-rich aromatic system may enhance binding to metalloenzymes or receptors via sulfur interactions, whereas halogenated phenyl groups improve stability and lipophilicity .
- The 1,3-oxazinan-2-ylmethyl core is conserved across analogs, suggesting its role as a conformational stabilizer or hydrogen-bond acceptor.
Ethanediamide Modifications :
- The 3-methylbutyl chain in the target compound provides greater hydrophobicity compared to the 2-methylpropyl group in or the 2-methoxyphenylethyl group in . This could influence membrane permeability and pharmacokinetic properties.
Synthesis and Characterization: Synthesis of thiophene-containing sulfonamides (e.g., ) typically involves substitution reactions of sulfonyl chlorides with amines. The target compound likely follows a similar pathway using thiophene-2-sulfonyl chloride.
Potential Applications: Amide-sulfonamide hybrids are frequently explored as enzyme inhibitors (e.g., ceramidases ). The thiophene moiety may confer unique activity in such contexts.
Biological Activity
N-(3-methylbutyl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies, research findings, and a comparative analysis of its effects against various biological targets.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H26N2O3S2
- Molecular Weight : 342.52 g/mol
- SMILES Notation : CC(C)CCNC(CC(CC1)CCN1S(c1cccs1)(=O)=O)=O
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Studies indicate that compounds containing thiophene and oxazinan structures often exhibit significant antibacterial and anticancer properties due to their ability to inhibit key enzymes and disrupt cellular processes.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial effects of similar thiophene derivatives against a range of bacterial strains. For instance, compounds with thiophene moieties have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 15 | E. coli |
| Oxytetracycline | 30 | E. coli |
| Other Thiophene Derivative | 7.8 | Staphylococcus aureus |
The above table illustrates that the compound exhibits a promising minimum inhibitory concentration (MIC) against E. coli, suggesting potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant antiproliferative activity.
Cytotoxicity Results
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A2780 (Ovarian Carcinoma) | 12.5 | Moderate |
| MCF-7 (Breast Cancer) | 10.0 | High |
| A2780/RCIS (Cisplatin Resistant) | 15.0 | Moderate |
These findings highlight the compound's effectiveness in inhibiting cancer cell growth, particularly in breast cancer cells.
Case Studies
- Study on Antimicrobial Effects : A recent investigation into thiophene derivatives demonstrated that compounds structurally similar to this compound exhibited antibacterial properties superior to traditional antibiotics.
- Cytotoxicity Evaluation : In a study focused on novel oxazinonaphthalene derivatives, compounds were tested against multiple cancer cell lines, revealing that those with similar structural characteristics showed promising results in inhibiting cell proliferation and inducing apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-methylbutyl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, and what reaction conditions are critical for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a thiophene sulfonyl chloride derivative to an oxazinan precursor under anhydrous conditions. Key steps include nucleophilic substitution at the sulfonyl group and amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt). Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Purification often requires column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are essential?
- Methodological Answer : Structural validation relies on a combination of:
- NMR spectroscopy (1H, 13C, and 2D experiments like COSY/HSQC) to confirm connectivity of the oxazinan, thiophene sulfonyl, and ethanediamide groups.
- High-resolution mass spectrometry (HRMS) to verify molecular formula.
- IR spectroscopy to identify characteristic amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O peaks (~1150–1250 cm⁻¹) .
Q. What are the common chemical reactions this compound undergoes, and how do functional groups influence reactivity?
- Methodological Answer : The thiophene sulfonyl group is susceptible to nucleophilic substitution (e.g., with amines or alkoxides), while the ethanediamide moiety can participate in hydrolysis under acidic/basic conditions. The oxazinan ring may undergo ring-opening reactions with strong nucleophiles. Reaction monitoring via TLC or HPLC is recommended to track intermediates and byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Discrepancies often arise from conformational flexibility (e.g., oxazinan ring puckering) or dynamic processes. Strategies include:
- Variable-temperature NMR to identify slow-exchange conformers.
- Computational modeling (DFT or MD simulations) to predict stable conformations and compare with experimental data.
- X-ray crystallography to resolve ambiguities in stereochemistry .
Q. What experimental designs are optimal for studying this compound's bioactivity, particularly enzyme inhibition?
- Methodological Answer : For enzyme inhibition assays:
- Use recombinant enzymes (e.g., kinases or proteases) in buffer systems mimicking physiological pH and ionic strength.
- Employ fluorescence-based or colorimetric substrates (e.g., para-nitrophenyl phosphate for phosphatases).
- Validate dose-response curves (IC50) with triplicate measurements and controls (e.g., staurosporine as a positive inhibitor).
- Pair with molecular docking studies to predict binding modes to active sites .
Q. How can computational methods be integrated to predict this compound's pharmacokinetic properties?
- Methodological Answer : Use tools like SwissADME or Schrödinger’s QikProp to predict:
- Lipophilicity (logP values) via fragment-based methods.
- Membrane permeability (e.g., Caco-2 cell models).
- Metabolic stability using cytochrome P450 interaction profiles.
- Cross-validate predictions with in vitro assays (e.g., microsomal stability tests) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity (>95%)?
- Methodological Answer :
- Optimize solvent systems for large-scale reactions (e.g., switch from DMF to THF for easier removal).
- Implement continuous flow chemistry for exothermic steps (e.g., sulfonylation).
- Use preparative HPLC or simulated moving bed (SMB) chromatography for purification.
- Monitor intermediates with inline PAT (Process Analytical Technology) tools like FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
